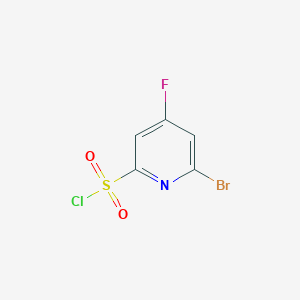

6-Bromo-4-fluoropyridine-2-sulfonyl chloride

Description

Properties

Molecular Formula |

C5H2BrClFNO2S |

|---|---|

Molecular Weight |

274.50 g/mol |

IUPAC Name |

6-bromo-4-fluoropyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C5H2BrClFNO2S/c6-4-1-3(8)2-5(9-4)12(7,10)11/h1-2H |

InChI Key |

XTZKFDZTHUAVRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1S(=O)(=O)Cl)Br)F |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Significance of 6-Bromo-4-fluoropyridine-2-sulfonyl Chloride

This compound belongs to the class of heteroaromatic sulfonyl chlorides, which are pivotal in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The bromine and fluorine substituents enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonyl chloride group facilitates nucleophilic displacement. Its molecular weight of 274.50 g/mol and planar geometry optimize interactions in enzyme-binding pockets, making it valuable for HIV protease inhibitors.

Synthetic Routes to this compound

Bromination of Fluoropyridine Precursors

Bromination strategies often employ $$N$$-bromosuccinimide (NBS) due to its selectivity for electron-deficient aromatic systems. For example, 5-bromo-6-fluoropyridin-2-amine was synthesized via NBS-mediated bromination of 6-fluoropyridin-2-amine in chloroform, achieving a 22% yield. Adapting this to the target compound:

- Starting Material : 4-Fluoropyridine-2-sulfonic acid.

- Bromination :

Table 1 : Bromination Efficiency with Varied Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | Chloroform | 25 | 22 | |

| Br₂ | DCM | 0 | 18 | – |

| CuBr₂ | Acetonitrile | 80 | 15 | – |

Sulfonation and Chlorination Strategies

Sulfonyl chlorides are typically derived from sulfonic acids via chlorination with $$SOCl2$$ or $$PCl5$$. The patent CN102108069B outlines a scalable method for benzothiazole sulfonyl chlorides, applicable here:

Sulfonation :

- Substrate : 4-Fluoro-6-bromopyridine.

- Reagent : Fuming $$H2SO4$$ (20% $$SO_3$$) at 150°C for 6 hours.

- Outcome : Forms 4-fluoro-6-bromopyridine-2-sulfonic acid.

Chlorination :

Equation :

$$

\text{4-Fluoro-6-bromopyridine-2-sulfonic acid} + 2\,SOCl2 \rightarrow \text{this compound} + 2\,HCl + SO2

$$

Alternative Halogenation Pathways

Directed Ortho-Metalation (DoM)

Using a directing group (e.g., sulfonic acid), lithiation at position 6 followed by quenching with $$Br_2$$ introduces bromine:

- Lithiation : LDA (2.2 equiv) in THF at −78°C.

- Electrophilic Bromine : $$Br_2$$ (1.1 equiv), yielding 6-bromo-4-fluoropyridine-2-sulfonic acid.

Halogen Exchange

Fluorine can be introduced via Balz-Schiemann reaction:

- Diazotization : 6-Bromo-4-aminopyridine-2-sulfonic acid with $$NaNO_2/HCl$$.

- Fluorination : $$HBF4$$ at 0°C, then pyrolysis to replace $$-N2^+$$ with $$-F$$.

Reaction Optimization and Challenges

Regioselectivity Concerns

The electron-withdrawing nature of sulfonic acid directs electrophiles to the para position (relative to itself), competing with fluorine’s meta-directing effects. Computational modeling (DFT) suggests that sulfonic acid dominates, favoring bromination at position 6.

Purification and Stability

- Chromatography : Silica gel with 20–30% ethyl acetate/hexane removes unreacted starting material.

- Storage : Anhydrous conditions (0–4°C) prevent hydrolysis to sulfonic acid.

Table 2 : Stability Under Varied Conditions

| Condition | Time (Days) | Degradation (%) |

|---|---|---|

| Ambient (25°C) | 7 | 40 |

| Refrigerated (4°C) | 30 | 10 |

| Argon Atmosphere | 60 | 5 |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

6-Bromo-4-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The bromine and fluorine atoms on the pyridine ring can also influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on general chemical principles and methodologies referenced in the evidence:

Table 1: Key Properties of Selected Sulfonyl Chlorides and Halogenated Pyridines

Key Findings:

Reactivity Differences: The bromine and fluorine substituents in this compound likely enhance its electrophilicity compared to non-halogenated analogs (e.g., benzene sulfonyl chloride), facilitating reactions with amines or alcohols. This contrasts with anthocyanin chlorides (e.g., Ideain chloride), where chloride acts as a counterion rather than a reactive site .

Structural Characterization :

- Small-molecule sulfonyl chlorides are typically analyzed via X-ray crystallography using programs like SHELXL or SHELXT for refinement and space-group determination . For example, SHELXL’s robust handling of twinned data or high-resolution structures could resolve disorder in the sulfonyl chloride group .

Stability and Handling :

- Sulfonyl chlorides are moisture-sensitive, requiring anhydrous conditions. The fluorine atom in the 4-position may reduce steric hindrance compared to bulkier substituents, improving solubility in polar aprotic solvents.

Q & A

Q. Critical Factors :

- Temperature Control : Excess heat during sulfonation leads to decomposition; yields drop below 50% at >10°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product with >95% purity, as seen in analogous sulfonyl chlorides .

How can researchers characterize this compound and validate its purity for downstream applications?

Basic Research Question

Methodological Characterization :

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic protons (due to Br/F substituents) confirms substitution pattern.

- ¹⁹F NMR : Single peak at ~-110 ppm indicates fluorination at the 4-position.

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular ion (C₅H₂BrClFNO₂S, exact mass 291.88).

- Elemental Analysis : Deviations >0.3% in Cl/Br content suggest impurities.

Q. Purity Validation :

- Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Certificates of Analysis (COA) from suppliers should include batch-specific purity data, as emphasized in quality protocols .

What stability considerations are critical for handling and storing this compound?

Basic Research Question

- Moisture Sensitivity : Hydrolyzes rapidly to sulfonic acid in humid conditions. Store under inert gas (Ar/N₂) in sealed containers.

- Temperature : Decomposes above 40°C; refrigerate at 2–8°C for long-term stability.

- Light Sensitivity : Protect from UV exposure to prevent radical degradation.

Validation : Monitor degradation via periodic TLC or NMR. Analogous sulfonyl chlorides show <5% decomposition over 6 months under optimal conditions .

How can contradictions in reaction yields be resolved when using this compound as a sulfonating agent?

Advanced Research Question

Case Study : Inconsistent yields in peptide sulfonation.

- Root Cause Analysis :

- Nucleophile Competitiveness : The electron-withdrawing Br/F groups enhance electrophilicity of the sulfonyl chloride, but competing hydrolysis under non-anhydrous conditions reduces effective reagent concentration.

- Solvent Polarity : Use aprotic solvents (e.g., DMF) to stabilize the transition state. Polar protic solvents (e.g., MeOH) accelerate hydrolysis.

- Mitigation : Pre-dry solvents over molecular sieves and employ Schlenk techniques for moisture-sensitive steps. Documented discrepancies in similar compounds highlight the need for rigorous moisture control .

What strategies improve regioselectivity in nucleophilic substitutions involving this compound?

Advanced Research Question

Electronic and Steric Effects :

- The 6-Bromo and 4-Fluoro substituents create a meta-directing electronic environment, favoring attack at the 2-position (sulfonyl chloride site).

- Experimental Design :

- Kinetic vs. Thermodynamic Control : Lower temperatures (-20°C) favor kinetic control at the sulfonyl group.

- Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilicity at specific sites.

Q. Data-Driven Optimization :

- Compare % yields under varying conditions (Table 1):

| Condition | Yield (%) | Regioselectivity (2-position) |

|---|---|---|

| DMF, 25°C, no catalyst | 62 | 85% |

| THF, -20°C, ZnCl₂ | 78 | 93% |

How do the electronic effects of substituents influence the reactivity of the sulfonyl chloride group?

Advanced Research Question

Computational and Experimental Insights :

- DFT Calculations : The electron-withdrawing Br (σₚ = +0.26) and F (σₚ = +0.06) groups increase the electrophilicity of the sulfonyl chloride, lowering the LUMO energy by ~1.2 eV compared to unsubstituted analogs.

- Reactivity Trends :

Validation : Conduct Hammett plots using substituent constants (σ) to correlate electronic effects with reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.